2-Fluoropyridine-3-boronic acid

Regioselective lithiation Halogen-metal exchange Boronic acid synthesis

Select 2‑fluoropyridine‑3‑boronic acid for its unmatched stability under Suzuki–Miyaura conditions. The ortho‑fluorine substituent sharply reduces protodeboronation (t₀.₅ >1 week at pH 12, 70 °C), ensuring reproducible >80% yields in sequential couplings that build 3,5‑disubstituted‑2‑fluoropyridine cores for nAChR agonists, BACE1 and HCV inhibitors. Batch‑to‑batch consistency from a single, high‑yielding regioisomer eliminates synthesis failures caused by reagent decomposition, making it the strategic choice for route scouting and process scale‑up.

Molecular Formula C5H5BFNO2
Molecular Weight 140.91 g/mol
CAS No. 174669-73-9
Cat. No. B071887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoropyridine-3-boronic acid
CAS174669-73-9
SynonymsHexanes
Isohexanes
Molecular FormulaC5H5BFNO2
Molecular Weight140.91 g/mol
Structural Identifiers
SMILESB(C1=C(N=CC=C1)F)(O)O
InChIInChI=1S/C5H5BFNO2/c7-5-4(6(9)10)2-1-3-8-5/h1-3,9-10H
InChIKeyYUHZIUAREWNXJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoropyridine-3-boronic Acid (CAS 174669-73-9) as a Strategic Building Block for Suzuki-Miyaura Cross-Coupling and Heterocyclic Synthesis


2-Fluoropyridine-3-boronic acid (CAS 174669-73-9) is a heteroaryl boronic acid featuring a fluorine atom at the 2-position and a boronic acid moiety at the 3-position of the pyridine ring [1]. This structural arrangement renders it a versatile intermediate for constructing fluorinated biaryl and heteroaryl architectures, primarily via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions . Its utility extends to heterocyclization with α-oxocarboxylic acids and as a precursor to biologically active molecules, including HCV NS5B polymerase inhibitors and BACE1 inhibitors . The presence of the ortho-fluorine substituent is a key electronic and steric feature that distinguishes this compound from non-fluorinated or differently substituted pyridineboronic acids, directly impacting its reactivity, selectivity, and stability profile in synthetic applications.

Why 2-Fluoropyridine-3-boronic Acid Cannot Be Simply Replaced by Unsubstituted or Isomeric Pyridine Boronic Acids


Direct substitution of 2-fluoropyridine-3-boronic acid with a generic pyridine-3-boronic acid or a regioisomer (e.g., 2-fluoropyridine-4-boronic acid) is not viable without altering synthetic outcomes due to three critical factors: (1) the fluorine atom at the 2-position significantly alters the electronic properties and pKa of the boronic acid moiety, influencing both its nucleophilicity in transmetalation and its propensity for protodeboronation ; (2) the 3-position of the boronic acid relative to the pyridine nitrogen confers dramatically different stability under Suzuki-Miyaura conditions compared to 2-pyridyl isomers, with protodeboronation half-lives differing by orders of magnitude [1]; and (3) the specific regiochemistry is essential for constructing targeted fluorinated heterocycles, as demonstrated in the synthesis of 3,5-disubstituted 2-fluoropyridines, where the boronic acid at the 3-position enables sequential coupling that would be impossible with other substitution patterns [2].

Quantitative Differentiation of 2-Fluoropyridine-3-boronic Acid: Head-to-Head Performance Data Against Key Comparators


Regioselective Synthesis: Achieving a Single Isomer with High Yield vs. Non-Selective Methods

The synthesis of 2-fluoropyridine-3-boronic acid via regioselective ortho-lithiation of 2-fluoropyridine using lithium diisopropylamide (LDA) followed by quenching with triisopropylborate yields a single regioisomeric boronic acid product . This contrasts sharply with non-regioselective approaches or the synthesis of 2-pyridylboronic acids, which often suffer from low yields due to instability. The method has been extended to 2,4, and 5-halopyridin-3-yl-boronic acids, consistently providing a single regioisomer, a critical requirement for building reliable pyridine libraries . The comparator is alternative synthetic routes to 2-pyridylboronic acids, which are notoriously low-yielding and unstable.

Regioselective lithiation Halogen-metal exchange Boronic acid synthesis

Enhanced Suzuki-Miyaura Coupling Efficiency: Exceeding 80% Yield with Aryl Bromides at Room Temperature

2-Fluoropyridine-3-boronic acid serves as a highly effective nucleophile in Suzuki-Miyaura reactions with aryl halides. The 2-fluoro substituent electronically activates the boronic acid, facilitating transmetalation. Reported yields for coupling with aryl bromides exceed 80% under mild, room-temperature conditions . This performance is contrasted with the notoriously poor yields of 2-pyridylboronic acids under standard SMC conditions, which often require stoichiometric copper additives and a two-fold excess of the boronate to overcome protodeboronation and achieve acceptable yields [1].

Suzuki-Miyaura coupling Cross-coupling yield Fluorinated biaryls

Altered Acidity Profile: pKa of 6.68 vs. 4.00 for 3-Pyridineboronic Acid Influences Reaction Conditions

The predicted pKa of 2-fluoropyridine-3-boronic acid is 6.68 ± 0.58 , whereas the predicted pKa of the non-fluorinated analog, 3-pyridineboronic acid, is 4.00 ± 0.10 . This shift of over 2.5 pKa units, induced by the ortho-fluorine, significantly alters the compound's behavior in aqueous and basic reaction media, affecting its equilibrium between neutral and anionic forms and, consequently, its reactivity in transmetalation and susceptibility to protodeboronation.

pKa Acidity Reaction optimization

Stability Advantage: 3-Pyridyl Boronic Acids Resist Protodeboronation, Unlike Labile 2-Pyridyl Isomers

A fundamental advantage of 3-pyridylboronic acids, including 2-fluoropyridine-3-boronic acid, is their intrinsic resistance to protodeboronation. Kinetic studies show that 3- and 4-pyridyl boronic acids have a half-life (t₀.₅) greater than 1 week at pH 12 and 70 °C [1]. In stark contrast, 2-pyridyl and 5-thiazolyl boronic acids undergo rapid decomposition with a t₀.₅ of approximately 25-50 seconds at pH 7 and 70 °C [1]. This stability differential of over 5 orders of magnitude is a direct consequence of the boronic acid's position relative to the pyridine nitrogen.

Protodeboronation Stability Half-life

Enabling Sequential Cross-Coupling for 3,5-Disubstituted 2-Fluoropyridines: A Key Intermediate for Nicotinic Receptor Ligands

5-Bromo-2-fluoro-3-pyridylboronic acid, a direct derivative, enables a powerful sequential Suzuki coupling strategy. It first couples with an aryl iodide at the boronic acid site in excellent yields, followed by a second Suzuki reaction at the retained bromo substituent to yield 3,5-disubstituted 2-fluoropyridines [1]. This method was used to synthesize a fluorinated analog (compound 4) of the potent nicotinic acetylcholine receptor agonist UB-165, which retained high binding affinity at rat brain α4β2 and α7 receptors . This reactivity profile is not accessible using 3-pyridineboronic acid or 2-fluoropyridine-4-boronic acid, which lack the orthogonal halogen handle.

Sequential Suzuki coupling Nicotinic acetylcholine receptor Drug discovery

High-Value Application Scenarios for 2-Fluoropyridine-3-boronic Acid in Medicinal Chemistry and Process Development


Synthesis of Fluorinated Nicotinic Acetylcholine Receptor (nAChR) Agonists for CNS Drug Discovery

The compound serves as a direct precursor to fluorinated analogs of the nAChR agonist UB-165. As demonstrated in Section 3, the derived 5-bromo-2-fluoro-3-pyridylboronic acid enables sequential Suzuki couplings to construct the 3,5-disubstituted 2-fluoropyridine core, a privileged scaffold for CNS-penetrant molecules targeting α4β2 and α7 receptors . This application is enabled by the unique orthogonality of the boronic acid and bromo substituents.

Automated, High-Throughput Optimization of Suzuki-Miyaura Coupling for API Process Development

2-Fluoropyridine-3-boronic acid pinacol ester has been validated in closed-loop, micro-scale automated reaction optimization platforms [1]. Its robust performance in coupling with challenging substrates like 3-chloropyridine, coupled with the high yields achievable (>80%) as noted in Section 3, makes it an ideal candidate for use in automated process development workflows, where consistent and predictable reactivity is paramount for algorithm-driven optimization of catalyst turnover number and yield.

Building Complex Heterocyclic Libraries for Kinase and Epigenetic Target Inhibitors

The compound's ability to undergo heterocyclization with α-oxocarboxylic acids, in addition to its Suzuki coupling capabilities, provides a versatile entry point into diverse fused heterocyclic systems . Furthermore, its specific substitution pattern is a known precursor to biologically active molecules, including carboxyindoles with HCV NS5B polymerase inhibitory activity and pyrazolyl/thienyl-aminohydantoins with BACE1 inhibitory activity . This breadth of downstream applications stems directly from the compound's unique 2-fluoro-3-boronic acid architecture.

Reliable Supply of a Stable, Regioisomerically Pure Intermediate for Large-Scale API Synthesis

For chemical procurement and production, the key evidence from Section 3 supports its selection over less stable 2-pyridylboronic acids. The compound's resistance to protodeboronation (t₀.₅ > 1 week at 70 °C, pH 12) and its synthesis as a single, high-yielding regioisomer ensure batch-to-batch consistency and minimize the risk of costly synthesis failures due to reagent decomposition [2]. This makes it a strategically sound choice for scaling up synthetic routes for pharmaceutical manufacturing.

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